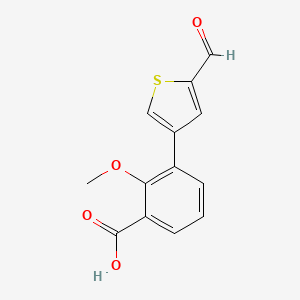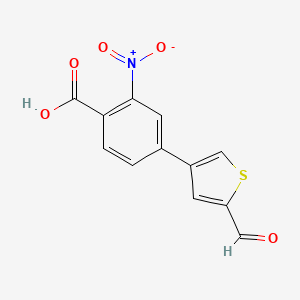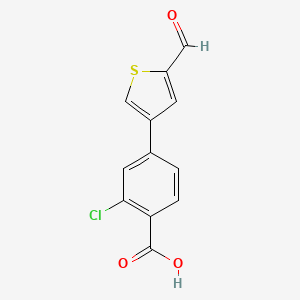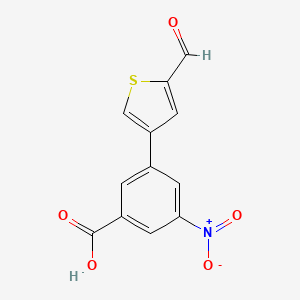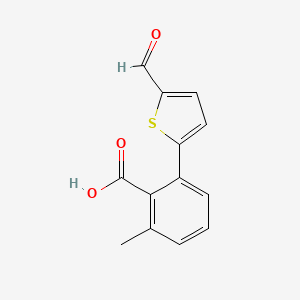
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% (FTMBA) is an organic compound with a molecular formula C10H9O2S. It is a colorless solid that is soluble in methanol, ethanol, and other polar solvents. FTMBA is used as a reagent in organic synthesis and has been studied for its potential applications in the pharmaceutical industry.
Scientific Research Applications
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% has been studied for its potential applications in the pharmaceutical industry, particularly as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the metabolism of folic acid and its inhibition can lead to the inhibition of cell growth. 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% is believed to act as an inhibitor of DHFR and acetylcholinesterase by binding to the active sites of these enzymes, thus preventing them from catalyzing their respective reactions. 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% also appears to have some antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The inhibition of DHFR by 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% can lead to the inhibition of cell growth, which may be beneficial in the treatment of certain diseases. 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% has also been shown to have antioxidant properties, which may be beneficial in the treatment of inflammation and other diseases.
Advantages and Limitations for Lab Experiments
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% is a relatively inexpensive and easily accessible compound, making it an attractive reagent for laboratory experiments. However, 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% is a relatively unstable compound and can decompose in the presence of light or heat, making it unsuitable for long-term storage.
Future Directions
Future research on 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% could focus on its potential applications in the pharmaceutical industry, such as the development of new drugs that target DHFR and acetylcholinesterase. Additionally, further research could be conducted to explore the potential therapeutic benefits of 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95%, such as its antioxidant properties. Finally, further research could be conducted to explore the potential safety and toxicity of 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% in humans and other organisms.
Synthesis Methods
2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-methylbenzoic acid with thiophenol in the presence of sulfuric acid and pyridine to form 2-thiophen-2-yl-5-methylbenzoic acid. The second step involves the reaction of the acid with formaldehyde in the presence of sodium hydroxide to form 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid, 95%.
properties
IUPAC Name |
2-(5-formylthiophen-2-yl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)17-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIIMVLNZQOKKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(S2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689496 |
Source


|
| Record name | 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-08-6 |
Source


|
| Record name | 2-(5-Formylthiophen-2-yl)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


